N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-CARBOXAMIDE is a heterocyclic compound that contains a thiazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Mechanism of Action
Thiazoles
are a type of heterocyclic compound that have been found in many biologically active compounds, such as antimicrobial, antifungal, antiretroviral, and antineoplastic drugs . They are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Piperidines
are a class of organic compounds with a six-membered ring containing five carbon atoms and one nitrogen atom. They are a key part of many pharmaceuticals and bioactive natural products, including those with analgesic, antidepressant, antihistamine, anti-inflammatory, and antipsychotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through the cyclization of appropriate precursors.
Coupling Reactions: The thiazole and piperidine rings are then coupled with a pyridine-3-carboxamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds containing the thiazole ring, which may have similar biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring, which are often used in medicinal chemistry.
Pyridine Derivatives: Compounds containing the pyridine ring, which are widely used in various chemical and biological applications.
The uniqueness of this compound lies in its specific combination of these three rings, which may confer unique biological activities and properties not found in other similar compounds.
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-13(11-2-1-5-15-10-11)17-12-3-7-18(8-4-12)14-16-6-9-20-14/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVNPVUXVKDNJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CN=CC=C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.